molecular formula C20H26N2O3S B2855356 4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether CAS No. 338981-87-6

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether

Cat. No.: B2855356
CAS No.: 338981-87-6
M. Wt: 374.5
InChI Key: BBOUBXORLZSKLJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ethers, which this compound is a type of, are known to undergo cleavage of the C–O bond when treated with strong acids . This reaction can proceed via an S N 2 or S N 1 mechanism, depending on the nature of the substituents attached to the ether .

Scientific Research Applications

Proton Exchange Membranes

Research has been conducted on the synthesis of new sulfonated side-chain grafting units for poly(arylene ether sulfone) copolymers, aiming at applications in proton exchange membranes for fuel cells. These copolymers exhibit high proton conductivity, indicating their potential as efficient materials for fuel cell technology (Kim, Robertson, & Guiver, 2008). Additionally, studies have developed poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, highlighting their superior balance between proton conductivity, water swelling, and methanol permeabilities, making them promising for fuel cell applications (Wang et al., 2012).

Organic Synthesis and Protection Strategies

Significant work has been carried out in the field of organic synthesis, particularly focusing on the protection and deprotection of functional groups. A novel reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols has been developed, offering an alternative approach in synthetic chemistry for the selective removal of protective groups (Srikrishna et al., 1995). Furthermore, research on the FeCl3-catalyzed deprotection of methoxyphenylmethyl-protected alcohols has shown effective self-cleaving mechanisms to produce alcohols, enhancing the efficiency and purity of synthetic processes (Sawama et al., 2015).

Pharmaceutical Chemistry

In pharmaceutical chemistry, studies on the metabolism of sulfinpyrazone and other thio analogues of phenylbutazone in humans have been conducted. These works explore the metabolic pathways and transformations of specific sulfinyl compounds, providing insights into their pharmacokinetics and potential therapeutic applications (Dayton et al., 1961).

Properties

IUPAC Name

1-benzyl-4-(2,4-dimethoxy-3-methylphenyl)sulfinylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-18(24-2)9-10-19(20(16)25-3)26(23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOUBXORLZSKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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